(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a complex organic compound that features a benzimidazole moiety, an imidazole ring, and a phenyl group
Preparation Methods
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is often synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Imidazole Ring Construction: The imidazole ring can be constructed through the reaction of glyoxal, formaldehyde, and ammonia.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings, often using halogenated reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can be compared with similar compounds such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Imidazole Derivatives: Compounds with an imidazole ring also show comparable chemical reactivity and applications.
Properties
Molecular Formula |
C28H26N4O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[(4-propan-2-yloxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C28H26N4O2/c1-19(2)34-22-14-12-20(13-15-22)18-25-28(33)32(27(31-25)21-8-4-3-5-9-21)17-16-26-29-23-10-6-7-11-24(23)30-26/h3-15,18-19H,16-17H2,1-2H3,(H,29,30)/b25-18- |
InChI Key |
YTNMFKQELUKIFC-BWAHOGKJSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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